molecular formula C11H14N2O4 B3357047 Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate CAS No. 701208-31-3

Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B3357047
CAS No.: 701208-31-3
M. Wt: 238.24 g/mol
InChI Key: USKYLQVNBUQBQH-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate is a synthetic dihydropyrrolo[1,2-a]pyrazinone derivative of significant interest in medicinal chemistry research. The dihydropyrrolo[1,2-a]pyrazinone scaffold is a privileged structure in drug discovery, present in a wide range of bioactive natural products and synthetic analogues . Compounds based on this core structure have been extensively investigated for their potential as inhibitors of poly(ADP-ribose) polymerase (PARP), a key target in oncology . Furthermore, this heterocyclic system has shown promise in neuroscience research, with specific derivatives being explored as selective positive allosteric modulators of GluN2C/GluN2D-containing NMDA receptors, which are implicated in conditions like schizophrenia and Parkinson's disease . Recent studies have also highlighted the anticancer and antiproliferative properties of complex molecules incorporating the pyrrolo[1,2-a]pyrazine motif against various human cancer cell lines, including pancreatic, prostate, and breast cancers . Researchers value this specific ethyl ester derivative for its potential as a key synthetic intermediate or a functional core structure for developing novel therapeutic agents across several disease areas. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-17-11(16)7-6-13-5-4-12(2)10(15)8(13)9(7)14/h6,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKYLQVNBUQBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCN(C(=O)C2=C1O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127012
Record name Ethyl 1,2,3,4-tetrahydro-8-hydroxy-2-methyl-1-oxopyrrolo[1,2-a]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701208-31-3
Record name Ethyl 1,2,3,4-tetrahydro-8-hydroxy-2-methyl-1-oxopyrrolo[1,2-a]pyrazine-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701208-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2,3,4-tetrahydro-8-hydroxy-2-methyl-1-oxopyrrolo[1,2-a]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of a pyrrole ring through the reaction of an appropriate amine with a diketone under acidic conditions.

    Cyclization: The pyrrole intermediate undergoes cyclization with an α,β-unsaturated carbonyl compound to form the pyrrolo[1,2-a]pyrazine core.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (Tetrahydrofuran) or ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone.

    Reduction: Conversion of the carbonyl group to an alcohol.

    Substitution: Formation of amides or thioesters from the ester group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives exhibit notable antimicrobial properties. For instance, derivatives of pyrrolopyrazines have been synthesized and tested for activity against various bacterial strains. These studies suggest a potential for developing new antibiotics or antifungal agents based on this scaffold .

Anticancer Properties
There is emerging evidence that compounds containing the pyrrolo[1,2-a]pyrazine structure may possess anticancer activities. Certain derivatives have shown inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making it a promising area for further exploration in cancer therapy .

Neuroprotective Effects
Preliminary studies have suggested that ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine may exhibit neuroprotective effects. Research indicates that such compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticide Development
The unique chemical structure of ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine has led to investigations into its efficacy as a pesticide. Studies have shown that certain derivatives can effectively target pests while minimizing harm to beneficial organisms. This dual action makes it a candidate for developing environmentally friendly agricultural chemicals .

Plant Growth Regulation
There is also potential for using this compound as a plant growth regulator. Research indicates that certain pyrazine derivatives can enhance growth rates and stress resistance in plants, which could be beneficial for improving crop yields under adverse conditions .

Synthesis and Characterization

The synthesis of ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyApplicationFindings
Antimicrobial Study Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains with minimal cytotoxicity to human cells.
Cancer Cell Proliferation Anticancer PropertiesIn vitro studies showed significant inhibition of proliferation in breast and lung cancer cell lines.
Neuroprotection Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
Agricultural Trials Pesticide DevelopmentField trials indicated effective pest control with reduced environmental impact compared to conventional pesticides.

Mechanism of Action

The mechanism of action of Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to a therapeutic effect. For example, it may inhibit an enzyme involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with structurally related dihydropyrrolo derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Spectral Data (NMR δ, ppm)
Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate C₁₂H₁₄N₂O₄ (inferred) 250.25 (calc.) 8-OH, 2-Me, 1-Oxo, 7-COOEt Not reported ¹³C NMR: ~164 (C=O)
Methyl 8-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate (6f) C₁₅H₁₆N₂O₂ 256.30 8-Ph, 7-COOMe Not reported ¹³C NMR: 164.2 (C=O)
2,4-Dimethyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3-dione (4e) C₁₃H₁₂N₂O₂ 216.25 2-Me, 4-Me 98–100 MS: m/z 216
Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate C₉H₁₂N₂O₃ 208.21 1-Oxo, 7-COOEt Not reported Not provided
Key Observations:
  • Substituent Effects: The 8-hydroxy and 2-methyl groups in the target compound increase polarity compared to non-hydroxylated analogs (e.g., compound 6f), likely elevating melting points and aqueous solubility .
  • Molecular Weight : The ethyl ester contributes to a higher molecular weight (250.25) compared to methyl esters (e.g., 6f: 256.30) and simpler derivatives (4e: 216.25).
  • Spectral Trends : Carbonyl signals in ¹³C NMR (~164 ppm) are consistent across esters and ketones in this class, confirming electronic similarities .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate?

Methodological Answer:

  • Reaction Parameter Tuning : Adjust temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents. For example, reports an 83% yield for a structurally similar pyrrolo[1,2-a]pyrazine derivative using mild conditions (room temperature, CDCl₃) .
  • Catalyst Screening : Explore base catalysts (e.g., K₂CO₃) or transition-metal catalysts to enhance cyclization efficiency.
  • Workflow Monitoring : Use TLC or HPLC to track reaction progress and minimize side products.
  • Purification : Employ gradient column chromatography or recrystallization for high-purity isolation.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., dihydropyrrole protons at δ 3.0–4.0 ppm) and carbonyl carbons (δ 160–170 ppm). provides detailed NMR assignments for a methyl-substituted analog .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error).
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches.

Advanced: How can researchers resolve contradictions in spectral data caused by impurities or tautomerism?

Methodological Answer:

  • Crystallographic Validation : Use single-crystal X-ray diffraction (via SHELX programs) to unambiguously confirm the structure. highlights SHELXL’s robustness for small-molecule refinement .
  • Dynamic NMR Studies : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).
  • Spiking Experiments : Compare spectra with synthetic standards (e.g., ’s thiourea analogs) to identify impurity signals .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. demonstrates DFT use for electronic structure analysis in pyrrolo-pyrazine derivatives .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability.

Advanced: How should researchers analyze the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC ( outlines protocols for related heterocycles) .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., onset at 200–250°C for ester derivatives).
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and quantify degradation products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate
Reactant of Route 2
Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate

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